Vincristine Chloromethiodide
Description
Properties
Molecular Formula |
C₄₇H₅₈ClIN₄O₁₀ |
|---|---|
Molecular Weight |
1001.34 |
Synonyms |
6’-Chloromethylleurocristinium Iodide; N6’-Chloromethylleurocristinium Iodide; 1H-Indolizino[8,1-cd]carbazole Vincaleukoblastinium Deriv.; 2H-3,7-Chloromethanoazacycloundecino[5,4-b]indole Vincaleukoblastinium Deriv.; Leurocristine Chloromethiodide; |
Origin of Product |
United States |
Comparison with Similar Compounds
Taxoids as MDR Modulators
Taxoids, such as compounds 79–86 isolated from Taxus cuspidata (Japanese yew), enhance vincristine accumulation in multidrug-resistant human ovarian cancer cells (2780AD) by directly inhibiting ABCB1 (P-glycoprotein), a key efflux pump responsible for chemoresistance. For example:
Table 1: Comparative Efficacy of Taxoids and Verapamil in MDR Modulation
| Compound | ABCB1 Binding Affinity | Vincristine Accumulation (Fold Increase) | Reference |
|---|---|---|---|
| Taxoid 80 | High | 4.5 | Kobayashi et al., 2010 |
| Verapamil | Moderate | 4.2 | Kobayashi et al., 1997 |
Key Insight : Vincristine Chloromethiodide’s efficacy in MDR settings may depend on co-administration with MDR modulators like taxoids, as its standalone interaction with ABCB1 remains uncharacterized.
Comparison with Microtubule-Targeting Agents
GI50 Values in Sensitive vs. Resistant Cells
This compound belongs to the vinca alkaloid class, which disrupts microtubule assembly. Comparative studies with other microtubule-targeting agents reveal differences in potency and MDR susceptibility:
Table 2: GI50 Values (μM) of Microtubule-Targeting Agents
Its efficacy relative to vincristine sulfate may depend on structural modifications (e.g., chloromethiodide group altering solubility or ABCB1 affinity).
Mechanism of Action
- Vinca Alkaloids (e.g., vincristine, vinblastine): Inhibit microtubule polymerization, blocking metaphase progression.
- Taxanes (e.g., paclitaxel): Stabilize microtubules, preventing depolymerization.
- This compound : Likely shares the microtubule-disruption mechanism of vincristine, but its iodinated structure may enhance stability or alter pharmacokinetics .
Pharmacopeial and Regulatory Status
Vincristine sulfate is rigorously standardized in the United States Pharmacopeia (USP), ensuring clinical reliability . In contrast, this compound is marketed as a research-grade compound by TRC, lacking formal pharmacopeial monographs. This distinction underscores its current role in preclinical studies rather than therapeutic applications .
Structural and Physicochemical Considerations
This alteration may:
Preparation Methods
Permanganate-Mediated Oxidation
Vinblastine sulfate is dissolved in a mixture of dichloromethane and acetic acid, degassed under argon, and cooled to -70°C. Potassium permanganate, solubilized via crown ethers (e.g., 18-crown-6) or quaternary ammonium salts (e.g., benzyltriethylammonium permanganate), is added to oxidize the N-methyl group to a formyl group. The reaction proceeds via a radical intermediate, with the permanganate ion selectively targeting the vindoline moiety’s tertiary amine without altering the velbanamine subunit.
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -70°C to -60°C | Prevents over-oxidation |
| Solvent System | CH₂Cl₂:AcOH (9:1 v/v) | Enhances reagent solubility |
| Oxidant | Benzyltriethylammonium permanganate | 90–95% conversion |
Post-reduction with sodium bisulfite and ammonia yields crude vincristine base, which is purified via crystallization.
One-Step Synthesis from Vinblastine Sulfate
Chinese Patent CN103965219A introduces a simplified one-step method using sodium dichromate (Na₂Cr₂O₇) in tetrahydrofuran (THF) under acidic conditions.
Reaction Mechanism
Vinblastine freebase is dissolved in THF and reacted with Na₂Cr₂O₇ at -65°C. Acetic acid protonates the vindoline nitrogen, facilitating chromium(VI)-mediated oxidation. The dichromate ion acts as a two-electron oxidizer, forming a transient iminium intermediate that hydrolyzes to the formyl group.
Advantages Over Permanganate Methods
-
Eliminates the need for crown ethers or quaternary ammonium carriers.
-
Reduces reaction time to 3 hours (vs. 6–12 hours for permanganate).
Purification and Salt Formation
Crystallization of Vincristine Base
Crude vincristine is dissolved in ethanol and acidified with sulfuric acid to pH 4, inducing crystallization of vincristine sulfate. The process avoids chromatography, making it scalable for industrial production.
Industrial-Scale Challenges
Byproduct Management
N-demethyl vinblastine (≤5%) is the primary byproduct, requiring recrystallization or chromatography for removal. Recent advances use pH-controlled extraction: acidic aqueous phases preferentially dissolve vincristine sulfate, leaving byproducts in the organic phase.
Solvent Selection
Dichloromethane remains the solvent of choice due to its low polarity, which stabilizes reactive intermediates. Alternatives like toluene reduce oxidation efficiency by 20–30%.
Emerging Methodologies
Q & A
Basic: What methodologies are recommended for characterizing the purity and structural identity of Vincristine Chloromethiodide?
To confirm the structural identity and purity of this compound, employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) for atomic-level structural elucidation.
- High-Performance Liquid Chromatography (HPLC) to assess purity, with retention time comparisons against reference standards.
- Mass Spectrometry (MS) for molecular weight validation.
- X-ray Crystallography for definitive crystal structure determination (if crystalline).
Ensure protocols align with established guidelines for novel compounds, including full spectral data and purity thresholds (e.g., ≥95%) in publications .
Basic: What in vitro models are suitable for initial evaluation of this compound’s cytotoxic efficacy?
Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to measure cell viability. Key considerations:
- Test a concentration gradient (e.g., 10–320 µmol/mL) to establish dose-response relationships.
- Include controls for solvent effects (e.g., DMSO) and positive controls (e.g., standard chemotherapeutics).
- Replicate experiments ≥3 times to ensure statistical robustness .
Advanced: How can researchers design experiments to assess synergistic interactions between this compound and other antineoplastic agents?
Apply the Chou-Talalay method to quantify synergy:
- Use fixed drug ratio combinations (e.g., 1:1, 1:2) across multiple concentrations.
- Calculate Combination Index (CI) values via software like CalcuSyn (Biosoft).
- Interpret results: CI < 1 (synergy), CI = 1 (additivity), CI > 1 (antagonism).
- Validate findings with mechanistic studies (e.g., apoptosis assays or cell cycle analysis) .
Advanced: How should researchers address discrepancies in cytotoxicity data across independent studies?
Contradictions often arise from variables such as:
- Cell line heterogeneity (e.g., genetic drift, culture conditions).
- Drug exposure time (short-term vs. prolonged treatment).
- Statistical methods (e.g., ANOVA vs. nonparametric tests).
Mitigate by: - Standardizing experimental protocols (e.g., ATCC cell line authentication).
- Reporting detailed metadata (e.g., passage number, serum batch).
- Conducting meta-analyses to identify confounding factors .
Methodology: What steps ensure reproducibility in synthesizing this compound?
- Document reaction conditions (temperature, solvent, catalysts) meticulously.
- Provide spectroscopic data (NMR, IR, MS) in supplementary materials.
- Include purification details (e.g., column chromatography parameters).
- Share synthetic protocols via repositories like Zenodo for independent validation .
Advanced: What statistical approaches are optimal for analyzing dose-response data in this compound studies?
- Fit data to nonlinear regression models (e.g., log-logistic) to estimate IC50 values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Report confidence intervals and effect sizes to contextualize significance thresholds (e.g., p ≤ 0.01) .
Basic: How can researchers validate this compound’s mechanisms of action using existing literature?
Conduct a systematic review focusing on:
- Molecular targets (e.g., tubulin binding) reported in studies of analogous vinca alkaloids.
- Gene expression datasets (e.g., GEO Profiles) to identify pathways affected.
- Cross-reference findings with crystallographic data (e.g., Protein Data Bank entries) .
Advanced: What experimental strategies resolve time-dependent accumulation inconsistencies observed in this compound studies?
- Perform time-course experiments across cell growth phases (lag, exponential, stationary).
- Use LC-MS/MS to quantify intracellular drug levels at each phase.
- Apply mixed-effects models to account for temporal variability in accumulation kinetics .
Methodology: How should citation practices be optimized in this compound research?
- Cite primary sources for synthetic protocols and biological assays.
- Avoid over-reliance on reviews; prioritize original studies.
- Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for formatting references and supplementary data .
Advanced: What techniques elucidate this compound’s resistance mechanisms in cancer cells?
- CRISPR-Cas9 screens to identify resistance-associated genes.
- ATP-binding cassette (ABC) transporter inhibition assays (e.g., with verapamil).
- Proteomic profiling of drug-treated vs. resistant cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
